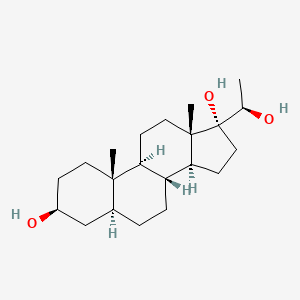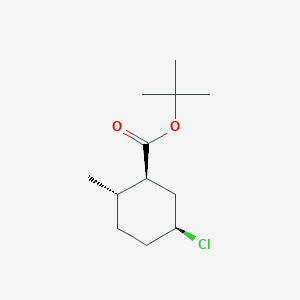
Bornyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornyl formate, also known as (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) formate, is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is a colorless liquid with a somewhat green-earthy, yet refreshing odor reminiscent of pine needles . This compound is found in the essential oils of certain plants, such as valerian roots and Thymus vulgaris L .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bornyl formate is typically synthesized by heating a mixture of formic acid or acetic anhydride with d-bornyl alcohol to 50°C . This reaction forms the ester bond between the bornyl alcohol and the formic acid, resulting in the production of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors where the reactants are mixed and heated under controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions: Bornyl formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form bornyl alcohol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the formate group, depending on the desired product.
Major Products Formed:
Oxidation: this compound can be converted to bornyl acetate or other oxidized products.
Reduction: The major product is bornyl alcohol.
Substitution: Depending on the nucleophile used, different substituted bornyl derivatives can be formed.
Applications De Recherche Scientifique
Bornyl formate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of bornyl formate involves its interaction with various molecular targets and pathways. It is known to alter cell membrane lipid structures and modulate multiple ATP-binding cassette transporters and tight junction proteins . These interactions enhance the permeability of biological membranes, making this compound a potential permeation enhancer in drug delivery systems .
Comparaison Avec Des Composés Similaires
Bornyl formate is similar to other bicyclic monoterpenoids, such as:
Bornyl acetate: An acetate ester of borneol, used in fragrances and flavors.
Isothis compound: A stereoisomer of this compound with similar chemical properties.
Bornyl butyrate: Another ester of borneol, used in the fragrance industry.
Uniqueness: Its ability to modulate membrane properties and enhance permeability makes it a valuable compound in pharmaceutical research .
Propriétés
Numéro CAS |
7492-41-3 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1 |
Clé InChI |
RDWUNORUTVEHJF-IQJOONFLSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O |
SMILES canonique |
CC1(C2CCC1(C(C2)OC=O)C)C |
Densité |
1.007-1.013 (20°) |
Description physique |
Colourless liquid; Green, earthy refreshing aroma |
Solubilité |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)

![2-Hydroxy-3,3a-dimethyl-5-prop-1-en-2-yl-1a,2,3,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-6-one](/img/structure/B1624074.png)


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid,2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B1624077.png)





![Benzo[a]pyrene-7-d](/img/structure/B1624090.png)

